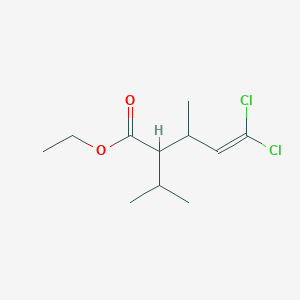
Ethyl 5,5-dichloro-3-methyl-2-propan-2-ylpent-4-enoate
Cat. No. B8641962
Key on ui cas rn:
83190-45-8
M. Wt: 253.16 g/mol
InChI Key: ZXTDSOBNPPCKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04338326
Procedure details


A 250 ml R.B. flask was equipped with a magnetic stirrer, reflux condenser, and N2 inlet tube. The glassware was dried thoroughly then charged with 23.91 g (0.15 mol) of 1,1,3-trichloro-1-butene, 30.36 g (0.15 mol) of 1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene, 100 ml of methylene chloride, and ~0.50 g of anhydrous zinc chloride. The reaction mixture was stirred at room temperature and monitored by infrared. The gradual disappearance of the ketene acetal C=C peak at 1675 cm-1 and the appearance of an ester C=O peak at 1720 cm-1 was observed. The reaction mixture after 67 hours showed only a c=O peak at 1720 cm-1 and no 1675 cm-1, and was diluted with 150 ml of methylene chloride, washed with 5×100 ml of 5% sodium bicarbonate solution, then 2×with 50 ml of water. The methylene chloride was dried (MgSO4), stripped, and the residue vacuum distilled through a vigreux column to give 23.41 g (62% yield) of the desired product, b.p. 64°-68° C./0.30 mm.

Name
1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene
Quantity
30.36 g
Type
reactant
Reaction Step One



[Compound]
Name
ketene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])=CC(Cl)C.C[Si](C)(C)[O:10][C:11]([O:16][CH2:17][CH3:18])=[CH:12][CH:13]([CH3:15])[CH3:14].[CH2:21](O)[C@H:22](O)[C@H:23]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]([Cl:7])=[CH:14][CH:13]([CH3:15])[CH:12]([CH:22]([CH3:23])[CH3:21])[C:11]([O:16][CH2:17][CH3:18])=[O:10] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC(C)Cl)Cl
|
|
Name
|
1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene
|
|
Quantity
|
30.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](OC(=CC(C)C)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
ketene acetal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask was equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser, and N2 inlet tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The glassware was dried thoroughly
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5×100 ml of 5% sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride was dried (MgSO4)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue vacuum distilled through a vigreux column
|
Outcomes


Product
Details
Reaction Time |
67 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=CC(C(C(=O)OCC)C(C)C)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23.41 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
